2-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1H-imidazole hydroiodide
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Overview
Description
2-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1H-imidazole hydroiodide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinyl group attached to a dihydroimidazole ring, with a methoxyphenylmethylidene substituent. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1H-imidazole hydroiodide typically involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate, followed by cyclization with glyoxal to form the dihydroimidazole ring. The final step involves the addition of hydroiodic acid to form the hydroiodide salt. The reaction conditions often include refluxing in ethanol or another suitable solvent, with careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors for the condensation and cyclization steps, as well as advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1H-imidazole hydroiodide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or other alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction could produce hydrazones or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1H-imidazole hydroiodide exerts its effects is likely related to its ability to interact with specific molecular targets. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, while the methoxyphenylmethylidene substituent may enhance its binding affinity to certain proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1H-imidazole hydrochloride
- 2-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1H-imidazole nitrate
Uniqueness
Compared to similar compounds, 2-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1H-imidazole hydroiodide may exhibit unique properties due to the presence of the hydroiodide ion. This can influence its solubility, stability, and reactivity, potentially making it more suitable for certain applications in research and industry.
Properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O.HI/c1-16-10-4-2-9(3-5-10)8-14-15-11-12-6-7-13-11;/h2-5,8H,6-7H2,1H3,(H2,12,13,15);1H/b14-8+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEYQHUMQZKTIY-XHIXCECLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NCCN2.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NCCN2.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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